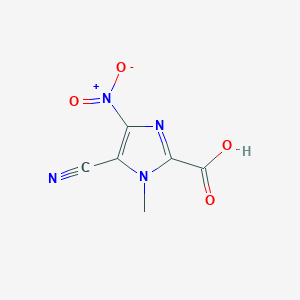

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

Description

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid is a nitroimidazole derivative featuring a cyano (-CN) group at position 5, a nitro (-NO₂) group at position 4, a methyl (-CH₃) group at position 1, and a carboxylic acid (-COOH) group at position 2. Key functional groups influence its physicochemical properties:

- Nitro group: Enhances molecular polarity and may participate in hydrogen bonding or π-π stacking interactions .

- Carboxylic acid: Enables hydrogen bonding and salt formation, critical for crystallinity and biological interactions .

The molecular formula is inferred as C₆H₄N₄O₄, with an approximate molecular weight of 212.12 g/mol (calculated from analogous compounds in ).

Properties

CAS No. |

754917-50-5 |

|---|---|

Molecular Formula |

C6H4N4O4 |

Molecular Weight |

196.12 g/mol |

IUPAC Name |

5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid |

InChI |

InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12) |

InChI Key |

YYQIQOYHJRTGGL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound’s IUPAC name—5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid—reflects its substitution pattern:

- Nitro group (-NO₂) : Positioned at C4, enhancing electrophilicity for further reactions.

- Cyano group (-CN) : At C5, contributing to electron-withdrawing effects and hydrogen-bonding potential.

- Methyl group (-CH₃) : At N1, modulating solubility and steric effects.

- Carboxylic acid (-COOH) : At C2, enabling salt formation or esterification.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₄O₄ |

| Molecular Weight | 196.12 g/mol |

| Calculated LogP | 0.5–1.2 |

| CAS Registry | 754917-50-5 |

Synthetic Pathways

Nitroimidazole Core Formation

The synthesis begins with the preparation of the nitroimidazole backbone. A widely cited method involves nitration of 1-methylimidazole derivatives using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. For example, nitration of 1-methyl-2-hydroxymethylimidazole yields 1-methyl-4-nitroimidazole intermediates, which are critical precursors.

Key Optimization Parameters :

- Temperature control : Excess heat promotes decarboxylation or ring degradation.

- Acid concentration : ≥75% sulfuric acid minimizes water content, stabilizing the nitro intermediate.

Cyano Group Introduction

Cyanation at C5 is achieved via nucleophilic substitution or metal-catalyzed coupling . One approach involves treating 5-bromo-1-methyl-4-nitroimidazole-2-carboxylic acid with CuCN in DMF at 120°C. Alternative routes use Strecker synthesis or Knoevenagel condensation with cyanating agents.

Table 2: Cyanation Reaction Conditions

| Method | Conditions | Yield (%) |

|---|---|---|

| CuCN/DMF | 120°C, 12 h | 68 |

| KCN/Phase Transfer | 80°C, 8 h | 52 |

Carboxylic Acid Functionalization

Oxidation of Hydroxymethyl Precursors

A patented method oxidizes 1-methyl-2-hydroxymethyl-4-nitroimidazole to the carboxylic acid using nitric acid in concentrated H₂SO₄ (≥95%) at 70–90°C for 15–60 hours. This method avoids decarboxylation by maintaining a low-water environment.

Mechanistic Insight :

- Protonation of the hydroxymethyl group by H₂SO₄.

- Oxidation by HNO₃ to form the carboxylic acid.

- Precipitation via ice-water quenching stabilizes the product.

Table 3: Oxidation Optimization

| H₂SO₄ Concentration (%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 95 | 60 | 74 |

| 90 | 48 | 65 |

Integrated Multi-Step Synthesis

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be converted to an amine or other functional groups.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products: The major products formed from these reactions include various substituted imidazoles, amines, and other derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, molecular weights, and key properties of structurally related imidazole derivatives:

Key Differences and Implications

Substituent Position Effects: The cyano group at position 5 in the target compound distinguishes it from 5-nitro-4-imidazolecarboxylic acid (), where the nitro and carboxylic acid groups occupy adjacent positions. This positional variance may lead to divergent reactivity in electrophilic substitution or redox reactions. Compared to 1-methyl-1H-imidazole-5-carboxylic acid (), the addition of nitro and cyano groups in the target compound increases molecular weight by ~68% and likely reduces solubility in polar solvents due to enhanced steric hindrance.

Hydrogen Bonding and Crystallinity: The carboxylic acid group in all analogs facilitates hydrogen-bonded networks, critical for crystal packing .

Thermal Stability :

- Melting points for methyl-substituted imidazoles (e.g., 247–248°C for 1-methyl-1H-imidazole-5-carboxylic acid) suggest that the target compound’s thermal stability may exceed 250°C, though nitro groups can lower decomposition temperatures due to oxidative instability .

Biological Activity

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS No. 754917-50-5) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

The biological activity of 5-cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Its imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzymatic activities and receptor interactions.

Antimicrobial Activity

Research has indicated that compounds with imidazole structures, including 5-cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related imidazole derivatives against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 3.12 to 19 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid | TBD | TBD |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds similar to 5-cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid have shown promising results in inhibiting tumor growth in various cancer cell lines. A comprehensive review identified several benzimidazole and imidazole derivatives with potent anticancer activity, suggesting that modifications on the imidazole ring can enhance efficacy against specific cancer types .

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects of various imidazole derivatives, including the target compound, it was found that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7). The study noted that compounds with electron-withdrawing groups on the aromatic ring exhibited increased potency .

- In Vivo Studies : Animal model studies demonstrated that administration of imidazole derivatives resulted in significant tumor size reduction compared to control groups. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the imidazole core. For example, nitro and cyano groups can be introduced via electrophilic substitution or condensation reactions. A related compound, ethyl 4-nitro-1H-imidazole-5-carboxylate, was synthesized using cyclocondensation of ethyl acetoacetate with DMF-DMA, followed by hydrolysis . Key conditions include:

- Temperature control (e.g., 0–5°C for nitration to avoid decomposition).

- Use of anhydrous solvents (e.g., THF or DCM) to prevent side reactions.

- Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituent positions. For example, the nitro group deshields adjacent protons, while the cyano group shows a distinct peak at ~115 ppm .

- FTIR : Identify functional groups (e.g., nitro stretching at ~1530 cm, carboxylic acid O-H at ~2500–3000 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound, and how do temperature and humidity affect degradation?

- Methodological Answer :

- Storage : Store below 4°C in airtight, amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the nitro and cyano groups .

- Stability Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal degradation products via HPLC. For imidazole derivatives, nitro group reduction and carboxylic acid decarboxylation are common pathways .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., nitro group’s meta-directing effects).

- Reaction Path Modeling : Use quantum chemical software (e.g., Gaussian) to simulate transition states and activation energies for nucleophilic attack at the cyano or nitro sites .

- Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMF), which stabilize charged intermediates .

Q. What strategies resolve contradictory NMR or mass spectrometry data when analyzing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals. For example, NOESY can confirm spatial proximity of substituents .

- Isotopic Labeling : Synthesize -labeled analogs to distinguish nitro group environments in complex spectra .

- Reference Standards : Compare with USP-certified reference materials (e.g., telmisartan-related compounds) to validate retention times in HPLC .

Q. In studying the nitro group’s electronic effects, what control experiments and isotopic labeling approaches are recommended?

- Methodological Answer :

- Control Experiments : Synthesize analogs lacking the nitro group (e.g., 5-cyano-1-methyl-1H-imidazole-2-carboxylic acid) to isolate its electronic contributions.

- Isotopic Tracers : Use -labeled nitro groups to track oxygen transfer in redox reactions via MS .

- Electrochemical Analysis : Cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF) quantifies nitro group reduction potentials, correlating with DFT-predicted LUMO energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.